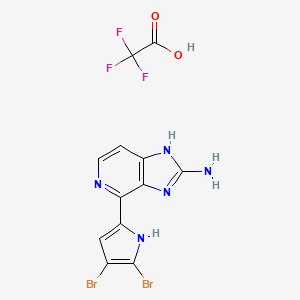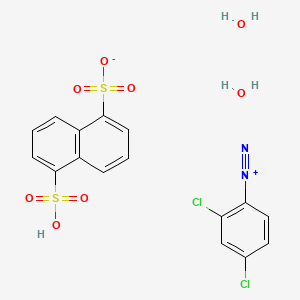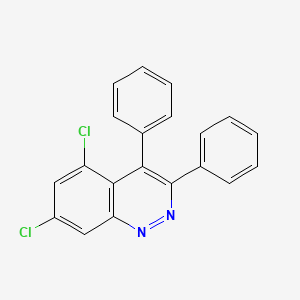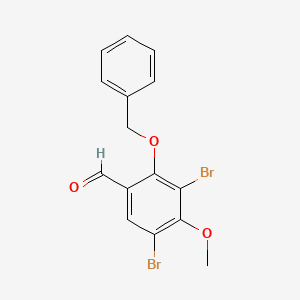![molecular formula C39H54 B12339574 9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)
9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two propynyl groups and two dimethyloctyl groups attached to the fluorene core. Its molecular formula is C39H54, and it has a molecular weight of 522.8461 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- typically involves the following steps:
Starting Materials: The synthesis begins with fluorene as the core structure.
Functionalization: The fluorene core is functionalized with propynyl groups at the 2 and 7 positions through a series of substitution reactions.
Attachment of Dimethyloctyl Groups: The dimethyloctyl groups are introduced at the 9,9 positions through alkylation reactions.
The reaction conditions often involve the use of strong bases and catalysts to facilitate the substitution and alkylation reactions. The reactions are typically carried out under inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the propynyl groups to alkenyl or alkyl groups.
Substitution: The compound can undergo substitution reactions at the propynyl and dimethyloctyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions include fluorenone derivatives, alkenyl or alkyl fluorene derivatives, and various substituted fluorene compounds .
Applications De Recherche Scientifique
9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the production of high-performance materials, including polymers and electronic materials
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Used in the production of polyarylene ethers and polymer electrolyte membranes.
9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Used in the synthesis of high-performance materials.
Uniqueness
9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- is unique due to its specific structural modifications, which impart distinct chemical and physical properties. These modifications enhance its stability, solubility, and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Propriétés
Formule moléculaire |
C39H54 |
|---|---|
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-bis(prop-1-ynyl)fluorene |
InChI |
InChI=1S/C39H54/c1-9-13-33-19-21-35-36-22-20-34(14-10-2)28-38(36)39(37(35)27-33,25-23-31(7)17-11-15-29(3)4)26-24-32(8)18-12-16-30(5)6/h19-22,27-32H,11-12,15-18,23-26H2,1-8H3/t31-,32-/m0/s1 |
Clé InChI |
ZNUBKBKYSFWKMS-ACHIHNKUSA-N |
SMILES isomérique |
CC#CC1=CC2=C(C=C1)C3=C(C2(CC[C@@H](C)CCCC(C)C)CC[C@@H](C)CCCC(C)C)C=C(C=C3)C#CC |
SMILES canonique |
CC#CC1=CC2=C(C=C1)C3=C(C2(CCC(C)CCCC(C)C)CCC(C)CCCC(C)C)C=C(C=C3)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
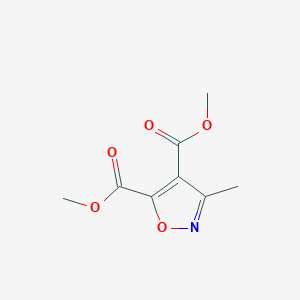
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)
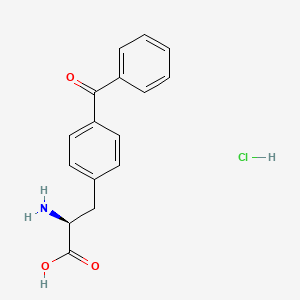
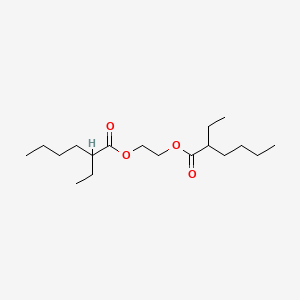

![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
